molecular formula C20H19ClN4O4 B13595463 3-[5-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylicacid

3-[5-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylicacid

Cat. No.: B13595463
M. Wt: 414.8 g/mol
InChI Key: FGOSRNSIMWKNEG-UHFFFAOYSA-N
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Description

3-[5-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a complex organic compound with significant potential in various scientific fields This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate benzamide derivatives with formamide under acidic conditions.

    Introduction of the Chloro-Substituted Phenyl Group: This step involves the chlorination of the phenyl ring using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using 4-methylpiperazine as the nucleophile.

    Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[5-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the quinazoline ring to its dihydro form.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, sodium hydride, dimethylformamide.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-[5-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders due to its ability to modulate specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-[5-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-[3-({5-chloro-2-[4-(4-methyl-1-piperazinyl)anilino]-4-pyrimidinyl}oxy)phenyl]acrylamide: Shares structural similarities and kinase inhibition properties.

    ®-5-Chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-N’-[(tetrahydrofuran-2-yl)methyl]pyrimidine-2,4-diamine: Another kinase inhibitor with a similar piperazine moiety.

Uniqueness

3-[5-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is unique due to its specific combination of a quinazoline core, chloro-substituted phenyl group, and piperazine moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C20H19ClN4O4

Molecular Weight

414.8 g/mol

IUPAC Name

3-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid

InChI

InChI=1S/C20H19ClN4O4/c1-23-6-8-24(9-7-23)16-5-3-13(21)11-17(16)25-18(26)14-4-2-12(19(27)28)10-15(14)22-20(25)29/h2-5,10-11H,6-9H2,1H3,(H,22,29)(H,27,28)

InChI Key

FGOSRNSIMWKNEG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)Cl)N3C(=O)C4=C(C=C(C=C4)C(=O)O)NC3=O

Origin of Product

United States

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